5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole

Organic Field-Effect Transistors Solution Processing Solubility

5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole (CAS 910112-00-4) is a specifically N,N′-dialkylated and C-6 alkylated derivative within the indolo[3,2-b]carbazole (ICZ) class, a family of nitrogen-containing pentacene analogues recognized as promising organic semiconductors. This compound features a unique substitution pattern that combines short-chain ethyl groups at the 5,11-positions with a flexible n-pentyl chain at the 6-position.

Molecular Formula C27H30N2
Molecular Weight 382.5 g/mol
CAS No. 910112-00-4
Cat. No. B15211956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole
CAS910112-00-4
Molecular FormulaC27H30N2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCCC1=C2C(=CC3=C1C4=CC=CC=C4N3CC)C5=CC=CC=C5N2CC
InChIInChI=1S/C27H30N2/c1-4-7-8-15-21-26-20-14-10-12-17-24(20)28(5-2)25(26)18-22-19-13-9-11-16-23(19)29(6-3)27(21)22/h9-14,16-18H,4-8,15H2,1-3H3
InChIKeyLSLHDJDEWNXWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole (CAS 910112-00-4): A Differentiated Indolocarbazole Semiconductor Building Block


5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole (CAS 910112-00-4) is a specifically N,N′-dialkylated and C-6 alkylated derivative within the indolo[3,2-b]carbazole (ICZ) class, a family of nitrogen-containing pentacene analogues recognized as promising organic semiconductors [1]. This compound features a unique substitution pattern that combines short-chain ethyl groups at the 5,11-positions with a flexible n-pentyl chain at the 6-position. This design is established to disrupt strong N–H···π interactions that otherwise limit solubility, thereby enabling solution processability while retaining the extended π-conjugated core essential for efficient charge transport [2]. Critically, a thorough search of the primary peer-reviewed literature reveals that direct, experimentally measured quantitative data (e.g., mobility, HOMO/LUMO levels, specific redox potentials) for this exact CAS number are currently absent from published research articles and patents. All available property information is therefore derived from closely related structural analogs within the same compound class, and the differentiating value proposition rests on the uniquely engineered substitution pattern that balances solubility and electronic performance for solution-processed organic electronics.

Why 5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole Cannot Be Replaced by Generic Indolocarbazole Analogs


In the indolo[3,2-b]carbazole (ICZ) class, seemingly minor variations in the alkyl substitution pattern produce profound and quantifiable differences in solid-state packing, solubility, and charge transport performance, making generic substitution scientifically invalid. Unsubstituted or 2,8-dialkylated ICZ derivatives engage in strong N–H···π intermolecular interactions that favor a herringbone packing motif and moderate charge carrier mobility (∼10⁻² cm² V⁻¹ s⁻¹), but result in extremely poor solubility that precludes practical solution processing [1]. Introducing substituents at the 5,11-positions, as in the target compound, effectively suppresses these N–H···π interactions, leading to greatly enhanced solubility but at the cost of altered molecular packing that directly impacts charge transport [1]. Furthermore, the 6-pentyl chain serves as a critical synthetic handle, enabling further functionalization via oxidative coupling [2] or Ullmann-type reactions to generate diverse molecular glasses with tunable glass transition temperatures (0–154 °C) and ionization potentials (5.22–5.48 eV) [3]. Substituting this compound with a generic ICZ analog lacking the specific 5,11-diethyl-6-pentyl pattern would unpredictably alter solubility, film morphology, thermal stability, and electronic energy levels, thereby invalidating device performance comparisons and procurement specifications.

Quantitative Differentiation Evidence for 5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole Against Closest Analogs


Solubility Enhancement and Processability: 5,11-Disubstitution vs. 2,8-Disubstituted ICZ Analogs

The critical differentiation of the target compound arises from its 5,11-diethyl substitution pattern, which directly addresses the solubility bottleneck of the ICZ class. In a systematic study of alkylated ICZ derivatives, compounds with dialkyl substitution at the 2,8-positions retained strong N–H···π interactions and a herringbone packing motif, yielding a charge carrier mobility of ∼10⁻² cm² V⁻¹ s⁻¹ in OFETs but exhibiting poor solubility [1]. In contrast, introducing substituents at the 5,11-positions (as in the target molecule) was explicitly shown to suppress these N–H···π interactions, resulting in 'greatly enhanced solubility' and enabling solution-based deposition techniques such as pneumatic nozzle printing to produce crystalline films with aligned crystals [1]. While the target compound with its 5,11-diethyl-6-pentyl motif was not itself tested in this study, the structure–property relationship established therein provides a direct, class-level inference that its solubility is inherently superior to 2,8-dialkylated and unsubstituted ICZ analogs. No quantitative solubility data (e.g., mg/mL) is available for the target compound in the primary literature.

Organic Field-Effect Transistors Solution Processing Solubility Indolocarbazole

Redox Potential and Electrochemical Stability: Comparison with DEICZ (5,11-Diethyl-5,11-dihydroindolo[3,2-b]carbazole)

The closest structural analog with published quantitative data is 5,11-diethyl-5,11-dihydroindolo[3,2-b]carbazole (DEICZ), which lacks only the 6-pentyl substituent present in the target compound. DEICZ was reported as a novel p-type organic electrode material (OEM) exhibiting stable double redox plateaus at high discharge potentials of 3.44 V and 4.09 V versus Li⁺/Li, with the second redox potential remarkably falling within the stable electrochemical window of typical electrolytes [1]. The DEICZ/SWCNT composite electrode maintained 70.4% of its initial specific capacity at a 1-C rate and demonstrated high-rate capability up to 100-C [1]. The target compound, bearing an additional 6-pentyl chain, is structurally positioned as a more soluble, solution-processable variant of the DEICZ scaffold. While no direct electrochemical data for the target compound exist, the 6-pentyl group is expected to enhance organic solvent solubility and film-forming characteristics without disrupting the indolocarbazole core responsible for the double redox activity, making it a strategic intermediate for developing solution-processed cathode materials with similarly high operating voltages.

Lithium-Organic Batteries p-Type Organic Electrode Materials Redox Potential Indolocarbazole

Hole Drift Mobility Benchmarking Against Indolo[3,2-b]carbazole Derivatives with 6-Pentyl Substitution

The target compound is structurally analogous to a well-characterized series of 6-pentyl-indolo[3,2-b]carbazole derivatives whose hole drift mobilities have been quantitatively measured. In the molecular glass of 5,11-bis(9,9-dibutyl-9H-fluoren-2-yl)-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole, hole drift mobility was shown to exceed 10⁻³ cm² V⁻¹ s⁻¹ at an electric field of 3.6 × 10⁵ V cm⁻¹, as established by the time-of-flight technique [1]. Similarly, the amorphous film of 5,11-bis(3-methoxyphenyl)-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole exhibited hole drift mobility exceeding 10⁻³ cm² V⁻¹ s⁻¹ at high electric fields [2]. The target compound, bearing ethyl rather than aryl substituents at the 5,11-positions, serves as a versatile precursor that can be further functionalized via Ullmann coupling with various aryl halides to access this high-mobility molecular glass regime. In contrast, 5,11-dioctyl-indolo[3,2-b]carbazole without the 6-pentyl group shows a significantly lower effective mobility of just >10⁻⁵ cm² V⁻¹ s⁻¹ [3], underscoring the critical role of the 6-pentyl substitution in enabling the higher mobility observed in the molecular glass series.

Hole-Transporting Materials Time-of-Flight Mobility Molecular Glasses Indolocarbazole

Thermal Stability and Glass-Forming Capability: 6-Pentyl vs. 6,12-Diaryl and Epoxypropyl Analogs

The 6-pentyl substitution on the indolo[3,2-b]carbazole core directly influences glass-forming capability and thermal properties, which are critical for device morphological stability. In the series of phenyl-, carbazolyl-, and fluorenyl-substituted derivatives synthesized via Ullmann coupling from 6-pentyl-5,11-dihydroindolo[3,2-b]carbazole, all compounds could be transformed into the amorphous phase with glass transition temperatures (Tg) ranging from 0 to 154 °C and ionization potentials (Ip) of 5.22–5.48 eV [1]. A structurally related diepoxy monomer, 5,11-di-2,3-epoxypropyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole, was found to form a glass with a Tg of 37 °C, and its corresponding polymer exhibited a Tg of 99 °C [2]. In contrast, 5,11-diaryl-5,11-dihydroindolo[3,2-b]carbazole derivatives have been reported to possess 'exceptionally high glass transition temperatures' suitable for OLED hole-transport layers with excellent morphological stability [3]. The target compound, with its 5,11-diethyl-6-pentyl motif, occupies a distinct position as a low-Tg, readily processable precursor that can be further elaborated into high-Tg molecular glasses or polymers depending on the end application, offering procurement flexibility that rigid, pre-formed high-Tg analogs cannot provide.

Glass Transition Temperature Molecular Glasses Thermal Stability Hole-Transport Layers

Optimal Application Scenarios for 5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole Based on Differentiated Evidence


Solution-Processed Organic Field-Effect Transistors (OFETs) Requiring High Solubility

The 5,11-diethyl substitution of this compound directly suppresses N–H···π interactions that otherwise render ICZ derivatives insoluble, enabling formulation in common organic solvents for spin-coating, inkjet printing, or pneumatic nozzle printing of crystalline OFET channels. This addresses the key limitation of 2,8-dialkylated ICZ analogs, which retain herringbone packing and poor solubility despite achieving mobilities of ∼10⁻² cm² V⁻¹ s⁻¹ [1]. Procurement of this specific scaffold is justified when the manufacturing process demands solution deposition and the molecular design roadmap includes subsequent N-arylation to tune charge transport properties.

High-Voltage Lithium-Organic Battery Cathode Material Development

The closest analog, DEICZ, demonstrates a rare double redox capability at 3.44 V and 4.09 V vs. Li⁺/Li as a p-type organic electrode material, with 70.4% capacity retention at 1-C and rate capability up to 100-C [2]. The target compound, bearing an additional 6-pentyl solubilizing group, is ideally suited as a precursor for developing solution-processed composite electrodes (e.g., with SWCNTs) that retain the high operating voltage of the DEICZ core while enabling scalable, low-cost electrode fabrication. This scenario is particularly relevant for researchers seeking to replace n-type OEMs whose redox potentials are intrinsically limited to <3.0 V vs. Li⁺/Li.

Synthesis of Tunable High-Mobility Molecular Glasses for Hole-Transport Layers

The 6-pentyl-ICZ core of the target compound serves as the essential starting material for synthesizing a library of high-mobility molecular glasses via Ullmann coupling with aryl halides. Fluorenyl-substituted derivatives of this scaffold achieve hole drift mobilities exceeding 10⁻³ cm² V⁻¹ s⁻¹ at 3.6 × 10⁵ V cm⁻¹—two orders of magnitude higher than 5,11-dioctyl-ICZ without the 6-pentyl group (>10⁻⁵ cm² V⁻¹ s⁻¹) [3][4]. The resulting materials exhibit tunable glass transition temperatures (up to 154 °C) and ionization potentials (5.22–5.48 eV) matched to common anodes [3]. Procuring the target compound as a key intermediate enables systematic structure–property optimization for OLED and perovskite solar cell hole-transport layers without committing to a single final derivative.

Dopant-Free Hole-Transporting Layers for Inverted Perovskite Solar Cells

Bromine-substituted indolo[3,2-b]carbazole derivatives, synthesized via halogenation of the ICZ core, have been demonstrated as effective dopant-free hole-transport layers (HTLs) in inverted perovskite solar cells, achieving a power conversion efficiency (PCE) of 20.35% for the ICZ-2Br derivative and maintaining over 90% of initial PCE after 1000 hours of continuous light soaking without encapsulation [5]. While this specific study employed an unsubstituted ICZ core, the target compound's 5,11-diethyl-6-pentyl pattern provides a solubility and processability advantage that is critical for the rapid, solution-based synthesis and deposition of analogous brominated HTL materials. The procurement of this pre-functionalized scaffold supports research programs aiming to develop stable, additive-free perovskite solar cells with simplified device architectures.

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